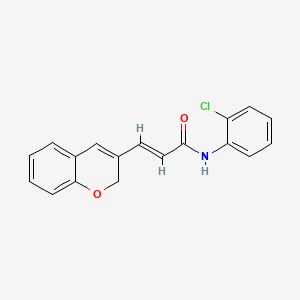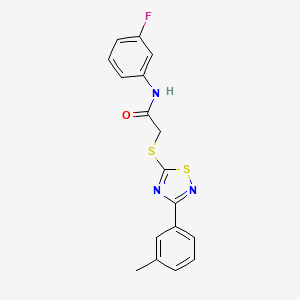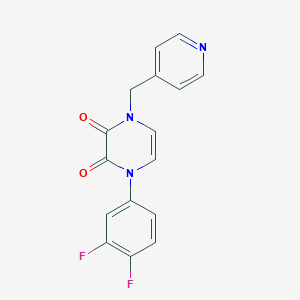
N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amines with ethyl oxalate to form 2-({[4-(3,4-dimethoxyphenyl)ethyl]tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate. This compound then undergoes cyclization under Bischler-Napieralski reaction conditions with phosphorus oxychloride to form a 1-carbethoxy-substituted dihydroisoquinoline .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzyl group attached to an oxalamide moiety, which is further connected to a piperidin-4-yl group. The piperidin-4-yl group is substituted at the 1-position with a tetrahydro-2H-pyran-4-yl group.Chemical Reactions Analysis
The compound can potentially undergo various chemical reactions, including Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .Mécanisme D'action
N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide acts by inhibiting the activity of the enzyme nicotinamide adenine dinucleotide (NAD)-dependent deacetylase sirtuin-2 (SIRT2). SIRT2 is involved in various cellular processes, including cell cycle regulation and DNA repair. Inhibition of SIRT2 by this compound leads to the accumulation of acetylated tubulin, which causes disruption of the microtubule network and ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and have neuroprotective effects in animal models of Alzheimer's disease. This compound has also been found to have antibacterial properties, inhibiting the growth of various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, making it readily available for research purposes. Additionally, this compound has been found to have a high selectivity for SIRT2, making it a useful tool for studying the role of SIRT2 in various cellular processes. However, this compound has some limitations for lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been found to have some toxicity in certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide. One potential direction is the development of this compound as a cancer therapy. Further studies are needed to determine the efficacy of this compound in animal models of cancer and to optimize its dosing and administration. Another potential direction is the development of this compound as a therapy for Alzheimer's disease. Further studies are needed to determine the efficacy of this compound in animal models of Alzheimer's disease and to optimize its dosing and administration. Additionally, further studies are needed to determine the potential of this compound as an antibacterial agent and to optimize its use in this context.
Méthodes De Synthèse
The synthesis of N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide involves a multistep process that includes the reaction of piperidine with tetrahydropyran-4-ol, followed by the reaction of the resulting compound with benzyl bromide. The final step involves the reaction of the intermediate product with oxalyl chloride to obtain this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N1-benzyl-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. Additionally, this compound has been studied for its potential use in the treatment of bacterial infections, as it has been found to have antibacterial properties.
Propriétés
IUPAC Name |
N'-benzyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-19(21-14-16-4-2-1-3-5-16)20(25)22-15-17-6-10-23(11-7-17)18-8-12-26-13-9-18/h1-5,17-18H,6-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTBBYSEYAOHML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)

![N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785253.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)



![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-methylquinoxaline](/img/structure/B2785265.png)
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B2785266.png)

![(Z)-methyl 2-(6-acetamido-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2785269.png)
![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2785270.png)
![3,4-dihydro-2H-chromen-4-yl[(4-methylphenyl)sulfonyl]methanone](/img/structure/B2785271.png)
![1-(4-iodophenyl)-3-[2-(2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2785273.png)